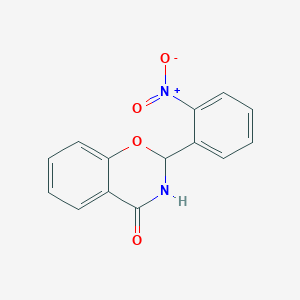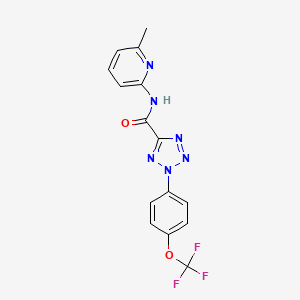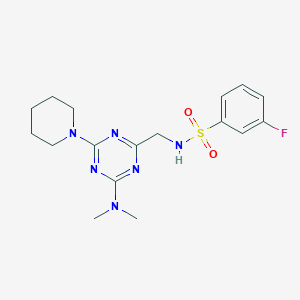
2-(2-硝基苯基)-2,3-二氢-4H-1,3-苯并恶嗪-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with a nitrophenyl group, such as 2-Nitrophenyl octyl ether, are often used as organic solvents, mainly as plasticizers and charge transferring liquids that can be used in electrochemical devices . They have low water solubility and a high molar volume with a relative permittivity .
Synthesis Analysis
The synthesis of nitrophenyl compounds often involves nitration of the corresponding phenyl compound . For example, 2-nitrophenylacetic acid can be prepared by the nitration of phenylacetic acid .Molecular Structure Analysis
The molecular structure of nitrophenyl compounds can be analyzed using techniques such as NMR spectroscopy . For example, a calculation analysis on the molecular structure and energy of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid was carried out with the 6-311G (d,p) basis set by the DFT/RB3LYP method .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions. For instance, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . It is also a precursor for many heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can be determined using various techniques. For instance, the water solubility, molar volume, and relative permittivity of 2-Nitrophenyl octyl ether were determined .科学研究应用
振动光谱和结构分析
对 2-(4-硝基苯基)-4H-3,1-苯并恶嗪-4-酮(与指定化合物密切相关的衍生物)的研究提供了对其结构、拓扑和振动性质的见解。通过 FTIR 和 FT-拉曼光谱分析结合 DFT 计算,该研究揭示了该化合物与它的氯代和甲基衍生物相比的反应性和稳定性信息。研究表明,硝基取代的苯并恶嗪酮由于其前沿轨道分析而表现出良好的稳定性和高的化学硬度(Castillo 等人,2017)。
发光和分子内氢键
另一项研究重点关注硝基取代的 2-苯基-和 2-(2-甲苯磺酰氨基苯基)-4H-3,1-苯并恶嗪-4-酮,研究了它们的紫外、红外和发光光谱。研究发现,硝基的位置影响分子内氢键 (IHB) 的强度,而分子内氢键的强度反过来又影响这些化合物的发光特性(Loseva 等人,1972)。
合成应用和生物活性
具有 2,3-二氧代-1,4-苯并恶嗪骨架的环状异羟肟酸和内酰胺的合成证明了还原环化过程,以获得具有潜在生物活性的化合物。这些化合物与禾本科植物中发现的天然环状异羟肟酸有关,突出了它们在药物化学和农学中的重要性(Hartenstein & Sicker,1993)。
光反应和电子性质
一项关于含有硝基苯基衍生物的偶氮聚合物的研究探讨了它们的光反应性质。研究表明,这些化合物可以表现出光致双折射,表明在可逆光存储技术中的应用(Meng 等人,1996)。
功能化芳香化合物的合成
关于合成用各种吸电子取代基官能化的 4H-1,2-苯并恶嗪衍生物的研究提供了一种获得邻醌甲醚和多取代酚的方法。这突出了该化合物作为合成氧官能化芳香化合物的多功能中间体的作用(Nakamura 等人,2003)。
作用机制
Target of Action
The primary target of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .
Mode of Action
2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . By inhibiting PqsD, it disrupts the QS system, thereby affecting the collective behavior of the bacteria .
Biochemical Pathways
The inhibition of PqsD affects the production of signal molecules in Pseudomonas aeruginosa, specifically the molecules HHQ and PQS . These molecules are part of the QS system and play a role in population-wide changes in gene expression . By disrupting their production, the compound affects the bacteria’s ability to coordinate their behavior and virulence .
Pharmacokinetics
The compound’s interaction with its target suggests a potent inhibitory effect, indicating a high degree of bioavailability
Result of Action
The result of the action of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a disruption of the QS system in Pseudomonas aeruginosa . This leads to a decrease in the production of signal molecules and a reduction in the bacteria’s ability to form biofilms . Biofilms are a key reason for bacterial resistance against conventional antibiotics, so this compound’s anti-biofilm activity could have significant implications for the treatment of bacterial infections .
未来方向
Research on nitrophenyl compounds is ongoing, with potential applications in various fields. For instance, compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa, offering new perspectives towards the application of PqsD inhibitors as anti-infectives .
生化分析
Biochemical Properties
Based on its structural similarity to other nitrophenyl compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could involve binding to active sites, altering enzyme conformation, or participating in redox reactions .
Cellular Effects
Other nitrophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other nitrophenyl compounds have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Other nitrophenyl compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other nitrophenyl compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Other nitrophenyl compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Other nitrophenyl compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
属性
IUPAC Name |
2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXSLSWFREWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)
![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)


